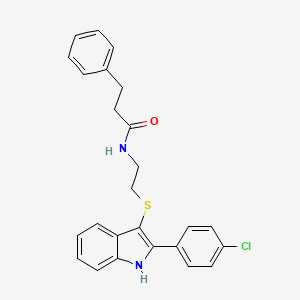
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide
Descripción
Propiedades
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c26-20-13-11-19(12-14-20)24-25(21-8-4-5-9-22(21)28-24)30-17-16-27-23(29)15-10-18-6-2-1-3-7-18/h1-9,11-14,28H,10,15-17H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSOZGIWWGUDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been known to target protein kinases, which play a crucial role in cellular signaling.
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein.
Actividad Biológica
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide is a synthetic compound belonging to the class of indole derivatives. Its structure features an indole ring, a thioether linkage, and an acetamide group, which contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The indole ring structure allows for modulation of various enzymes and receptors, which can influence cellular signaling pathways. The thioether linkage and acetamide group enhance binding affinity and specificity for these targets, potentially affecting processes such as cell proliferation and apoptosis.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 9q | MCF-7 (Breast) | 23 | Tubulin polymerization inhibition |
| CA-4 | MCF-7 (Breast) | 3.9 | Colchicine-binding site interaction |
| 9h | MDA-MB-231 (Breast) | 33 | Induction of apoptosis |
This table summarizes the antiproliferative effects of several compounds related to this compound, highlighting their IC50 values and mechanisms.
Cell Cycle Effects
Flow cytometry analyses have demonstrated that treatment with this compound leads to cell cycle arrest in the G2/M phase, indicating its potential as an antitumor agent. This effect is crucial for understanding how the compound may be utilized in cancer therapy.
3. Case Studies
Several studies have investigated the biological activity of indole derivatives similar to this compound:
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers evaluated a series of indole derivatives for their antiproliferative effects on breast cancer cell lines. The study found that compounds with similar structural features exhibited IC50 values ranging from 10 to 33 nM, demonstrating potent activity against triple-negative breast cancer cells (MDA-MB-231) .
Case Study 2: Mechanistic Insights
A comprehensive analysis highlighted the interaction of indole derivatives with tubulin at the colchicine-binding site, leading to destabilization of microtubules and subsequent apoptosis in treated cells. This mechanism underscores the therapeutic potential of these compounds in cancer treatment .
4. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry due to its significant biological activity, particularly against cancer cells. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.
Comparación Con Compuestos Similares
Key Structural Analogs and Their Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their pharmacological and physicochemical properties:
Pharmacological and Physicochemical Insights
- Electronic Effects :
- Steric and Solubility Considerations: Bulky substituents like cyclooctylethyl () improve membrane permeability but may hinder target engagement due to steric clashes . Amino groups () enhance water solubility but could increase off-target interactions with charged residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


